molecular formula C13H24N2O2 B572428 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1363380-67-9

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

Cat. No.: B572428
CAS No.: 1363380-67-9
M. Wt: 240.347
InChI Key: WVEPNZWEHKIHOM-FGWVZKOKSA-N
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Description

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C13H24N2O2. It is a precursor in drug synthesis and serves as a key intermediate in the development of various drugs for central nervous system diseases, including Alzheimer’s disease and Parkinson’s disease.

Safety and Hazards

The safety information for Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:

    Protection of the amine group: The amine group is protected using a Boc protecting group to form tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.

    Cyclization: The protected amine undergoes cyclization to form the azabicyclo[3.3.1]nonane structure.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the compound, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents like SmI2 . Reaction conditions vary depending on the desired product and include ambient temperature and specific solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and other derivatives of the azabicyclo[3.3.1]nonane structure .

Scientific Research Applications

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

    Drug Development: It serves as a key intermediate in the synthesis of drugs for central nervous system diseases.

    Biological Studies: The compound is used in studies related to neurotransmitter systems and neurological disorders.

    Industrial Applications: It is used in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets in the central nervous system. The compound acts on specific pathways and receptors, modulating neurotransmitter activity and providing therapeutic effects for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane include:

    9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.

    Indole-fused azabicyclo[3.3.1]nonane: A structural motif common in biologically significant natural products.

Uniqueness

This compound is unique due to its specific structure and its role as a precursor in the synthesis of drugs for central nervous system diseases. Its ability to undergo various chemical reactions and its applications in drug development make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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